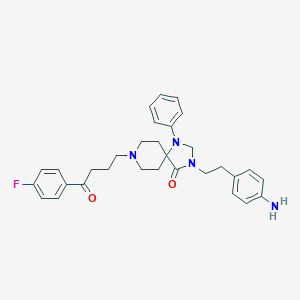

N-(p-Aminophenethyl)spiperone

Beschreibung

Historical Context of Spiperone (B1681076) Derivatives as Research Tools

Spiperone itself is a potent antipsychotic drug belonging to the butyrophenone (B1668137) class. patsnap.comwikipedia.org It exhibits high affinity for dopamine (B1211576) D2 receptors and also interacts with other receptors, including serotonin (B10506) (5-HT) receptors. wikipedia.orgmedchemexpress.comtaylorandfrancis.com This multifaceted binding profile, while potentially beneficial therapeutically, can be a drawback in research where high selectivity for a specific receptor subtype is desired to avoid confounding results. taylorandfrancis.commdpi.com

Recognizing the potential of spiperone as a scaffold, researchers began to synthesize derivatives to create more specific and versatile research tools. The goal was to retain the high affinity for the D2 receptor while minimizing interactions with other receptors and introducing functionalities for labeling. researchgate.nettandfonline.com

One of the key modifications was the N-alkylation of spiperone. This involved adding different chemical groups to a specific nitrogen atom in the spiperone molecule. This approach led to the development of compounds like N-methylspiperone (NMSP), which has been radiolabeled with carbon-11 (B1219553) for use in PET studies to investigate the dopamine and serotonin systems. wikipedia.orgnih.gov

These early derivatives paved the way for the development of even more sophisticated tools. The ability to attach different functional groups, such as those suitable for radiolabeling or fluorescent tagging, has made spiperone derivatives indispensable for in vitro and in vivo studies of dopamine receptors. researchgate.netnih.gov

Rationale for Developing N-(p-Aminophenethyl)spiperone as a High-Affinity Ligand

The development of this compound (NAPS) was a direct response to the need for a highly selective and high-affinity D2 receptor antagonist that could be easily modified for various research applications. researchgate.nettandfonline.com The rationale behind its design was multifaceted:

High Affinity and Selectivity: NAPS was engineered to have a very high affinity for the D2 dopamine receptor, with a dissociation constant (Kd) in the picomolar range. researchgate.net It also demonstrates significant selectivity for D2 receptors over D1 receptors. researchgate.net This high affinity and selectivity are crucial for accurately studying the D2 receptor without significant off-target effects.

Versatile Chemical Handle: The key feature of NAPS is the presence of a primary amino group on the phenethyl substituent. This amino group serves as a versatile chemical "handle." It provides a reactive site for the attachment of various reporter molecules, such as:

Radioiodine: The arylamine group can be readily radioiodinated to produce ligands with very high specific radioactivity, which is essential for sensitive detection in techniques like PET imaging and radioligand binding assays. researchgate.net

Fluorescent Dyes: The amino group can be coupled to a wide range of fluorophores (e.g., fluorescein, rhodamine, Cy3B) to create fluorescent ligands for use in techniques like fluorescence microscopy and flow cytometry. researchgate.netcapes.gov.brbiorxiv.org

Biotin (B1667282): Biotin can be attached to the amino group, allowing for the use of avidin-biotin detection systems in various assays. researchgate.net

Improved Synthetic Accessibility: While initial syntheses of NAPS presented challenges with low yields and purification difficulties, improved synthetic routes have been developed. A more efficient method involves the N-alkylation of spiperone with a protected aminophenethyl bromide followed by deprotection, resulting in a significantly higher yield of 56%. researchgate.nettandfonline.comtandfonline.com

The combination of high affinity, selectivity, and a versatile chemical handle for labeling has established NAPS as a cornerstone research tool in neuropharmacology. It allows for detailed characterization of D2 receptor binding, localization, and function in both healthy and diseased states.

Research Findings on this compound

| Property | Finding | Reference |

| Binding Affinity (Kd) | Approximately 20 pM to bovine anterior pituitary membranes. | researchgate.net |

| Selectivity | High D2/D1 selectivity (150-190 fold). | researchgate.net |

| Synthetic Yield | Improved synthesis provides a 56% yield. | researchgate.nettandfonline.comtandfonline.com |

| Radiolabeling | Can be radioiodinated to a specific radioactivity of 2175 Ci/mmol. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOJSVPHSJPGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239663 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93801-18-4 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093801184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Preparation of N-(p-Aminophenethyl)spiperone

The preparation of NAPS has evolved from challenging early methods to more streamlined and efficient synthetic routes, significantly improving yield and purity.

Initial synthetic strategies for NAPS involved the direct N-alkylation of spiperone (B1681076) with 4-nitrophenethyl bromide, followed by the chemical reduction of the nitro group to an amine. tandfonline.com This approach, however, presented significant challenges, particularly when attempted on a larger scale. Researchers reported that this route resulted in poor yields and considerable difficulties during the purification process. researchgate.nettandfonline.com For instance, treating spiperone with 4-nitrophenethyl bromide under biphasic conditions yielded the desired N-alkylated product in as low as 12%, with a significant amount of the starting spiperone material being recovered. tandfonline.com These inefficiencies made the production of multigram quantities of NAPS for extensive research applications impractical.

Table 1: Comparison of Synthetic Route Yields for NAPS

| Synthetic Route | Key Reagent | Reported Yield | Reference |

| N-alkylation of spiperone with 4-nitrophenethyl bromide followed by reduction | 4-nitrophenethyl bromide | 12% | tandfonline.com |

| N-alkylation of spiperone with Boc-protected aminophenethyl bromide followed by Boc group deprotection | 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide | 56% | researchgate.net, tandfonline.com |

The synthesis of NAPS itself relies on the availability of its key precursors, spiperone and the appropriately functionalized phenethyl bromide. The synthesis of NAPS has been described as a ten-step process starting from commercially available materials. researchgate.netbiorxiv.org

A common route to the spiperone core begins with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which is reacted with 4-chloro-4'-fluorobutyrophenone (B134399) to produce spiperone in good yield (74%). tandfonline.com

The synthesis of the NAPS precursor can also be approached through a more extensive multi-step sequence. One such pathway starts with aniline (B41778) and N-benzylpiperidin-4-one, which react in the presence of trimethylsilyl (B98337) cyanide (TMSCN) and acetic acid. researchgate.netbiorxiv.org The resulting nitrile is converted to an amide using sulfuric acid. Cyclization is then achieved, followed by reduction and cleavage of the benzyl (B1604629) group to yield an intermediate that is subsequently alkylated to form the spiperone analogue structure. researchgate.net

Development of Improved and Efficient Synthesis Approaches

Functionalization of this compound for Advanced Probes

The primary amino group on the phenethyl substituent of NAPS is a versatile chemical handle for attaching various reporter moieties, such as radioisotopes and fluorophores. This functionalization has led to the development of highly specific probes for studying D2 dopamine (B1211576) receptors. tandfonline.com

The aminophenethyl group of NAPS is readily susceptible to radioiodination, allowing for the creation of high-affinity radioligands. researchgate.net The resulting iodinated compound, [¹²⁵I]-NAPS, can be synthesized at a theoretical specific radioactivity of 2,175 Ci/mmol. researchgate.net This high specific activity is invaluable for detecting the low concentrations of receptors typically found in biological tissues. The binding of [¹²⁵I]-NAPS to the D2 dopamine receptor is rapid, reversible, saturable, and of very high affinity, with a dissociation constant (KD) of approximately 20-35 pM. researchgate.net

Furthermore, the arylamine of NAPS can be converted into a photoreactive arylazide group, yielding a photosensitive probe, [¹²⁵I]N₃-NAPS, which can be used for photoaffinity labeling to covalently bind to and identify the D2 receptor subunit. researchgate.net The synthesis of such radioiodinated compounds often proceeds via a precursor, such as a tri-n-butyltin derivative, which undergoes iododestannylation with a source of radioactive iodine (like Na¹²⁵I) in the presence of an oxidizing agent such as chloramine-T. umich.edu

The primary amine of NAPS allows for its conjugation with a variety of fluorescent dyes to create fluorescent probes for visualizing D2 receptors in cells and tissues. nih.govnih.gov These fluorescent derivatives enable high-resolution microscopic studies of receptor localization and trafficking. pnas.org

Several fluorophores have been successfully coupled to NAPS, including rhodamine, 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), and Bodipy. nih.govnih.govnih.gov These conjugations are engineered to preserve the high binding affinity and selectivity of the parent molecule for the D2 receptor. nih.gov For example, NAPS coupled to NBD retains a high affinity for the D2 receptor (Ki = 0.66 nM) and a 150-fold selectivity over the D1 receptor. nih.gov Similarly, rhodamine-NAPS has been used to stereospecifically label the plasma membranes of neurons expressing D2 receptors. researchgate.net

Table 2: Research Data on Fluorescent NAPS Derivatives

| Fluorescent Derivative | Fluorophore | D2 Receptor Affinity (Ki) | D2/D1 Selectivity | Reference |

| NAPS-NBD | 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD) | 0.66 nM | 150-fold | nih.gov |

| NAPS-Biotin | Biotin (B1667282) | 0.58 nM | 190-fold | nih.gov |

| Rhodamine-NAPS | Rhodamine | Not specified | D2-selective | researchgate.net, pnas.org |

| NAPS-Bodipy | Bodipy | Not specified | D2-selective | nih.gov |

| UR-MN212 | 5-TAMRA | pKi = 8.24 | D2-like selective | researchgate.net |

Conjugation with Fluorescent Moieties

Rhodamine-NAPS and its Application in Cellular Labeling

Rhodamine-N-(p-aminophenethyl)spiperone (Rhodamine-NAPS) has been instrumental in the direct visualization of D2-like dopamine receptors on living neurons. nih.gov This fluorescent antagonist is synthesized by coupling NAPS to a tetramethylrhodamine (B1193902) fluorophore, which fluoresces in the red region of the spectrum. researchgate.net

In research applications, Rhodamine-NAPS has been used to stereospecifically label the plasma membranes of neurons in mesolimbic pathways. researchgate.net Studies using postnatal cultures of ventral tegmental area (VTA) and nucleus accumbens (nAcc) neurons demonstrated that Rhodamine-NAPS labels a significant percentage of these cells. researchgate.net Specifically, it labeled the plasma membranes of 38% of VTA neurons (of which 22% were dopaminergic) and 50% of medium-sized GABAergic neurons in the nucleus accumbens. researchgate.net The labeling process is time-dependent, reaching a plateau after approximately 20 minutes, and is stereospecific, as it can be blocked by the active enantiomer (+)-butaclamol but not the inactive (-)-butaclamol. nih.gov

Furthermore, Rhodamine-NAPS has been employed in dual-labeling studies to investigate the colocalization of D1 and D2 receptors on single neurons. By sequentially labeling cells with a rhodamine-derivatized D1 antagonist and then Rhodamine-NAPS, researchers found that 38% of medium-sized neurons in the nucleus accumbens express both receptor subtypes, providing direct evidence for potential D1-D2 interactions at the cellular level. nih.gov These studies showcase the utility of Rhodamine-NAPS in elucidating the precise cellular distribution of D2 receptors in neural circuits. pnas.org

| Probe | Target Receptor | Application | Key Findings |

| Rhodamine-NAPS | Dopamine D2 | Cellular Labeling | Stereospecifically labels plasma membranes of VTA and nAcc neurons. researchgate.net |

| Rhodamine-NAPS | Dopamine D2 | Colocalization Studies | Revealed that 38% of nAcc neurons co-express D1 and D2 receptors. nih.gov |

BODIPY-NAPS for Receptor Binding Assays

Boron-dipyrromethene (BODIPY) conjugated to NAPS (BODIPY-NAPS) provides a fluorescent probe with distinct properties and applications compared to its rhodamine counterpart. BODIPY fluorophores fluoresce in the yellow-green region of the spectrum. researchgate.net BODIPY-NAPS has been utilized to map the distribution of D2-like receptors in various neural tissues. nih.govjneurosci.org

Unlike Rhodamine-NAPS, which primarily labels the cell surface, the BODIPY derivative of NAPS was observed to rapidly label intracellular sites in all neurons in a punctate pattern. researchgate.net This pattern is consistent with acidotropic uptake, where the compound accumulates in acidic intracellular compartments. researchgate.net This difference in cellular localization highlights how the choice of fluorophore can significantly alter the probe's behavior and the type of information it provides.

In studies of the amphibian retina, NAPS-BODIPY was used to identify the distribution of dopamine D2-like binding sites. nih.gov The probe revealed specific, clustered binding on the inner segments of both rod and cone photoreceptors, as well as on Müller cells and a subset of amacrine/interplexiform cells. nih.gov Similarly, in the rat medial prefrontal cortex, NAPS coupled to BODIPY (or Texas Red) was used to assess the cellular localization of D2 receptors, which were found predominantly in layers V and VI on cells identified as neurons. jneurosci.orgnih.gov These studies demonstrate the effectiveness of BODIPY-NAPS as a tool for detailed anatomical receptor binding assays in tissue sections. nih.govnih.gov

| Probe | Target Receptor | Application | Key Findings |

| BODIPY-NAPS | Dopamine D2 | Receptor Binding Assays | Rapidly labels intracellular sites, suggesting acidotropic uptake. researchgate.net |

| BODIPY-NAPS | Dopamine D2 | Anatomical Localization | Identified D2-like receptors on photoreceptors and Müller cells in amphibian retina. nih.gov |

NAPS-Cy3B for Live-Cell Microscopy

The conjugation of NAPS with the cyanine (B1664457) dye Cy3B has yielded a powerful probe, NAPS-Cy3B, specifically designed for quantitative live-cell microscopy. nih.gov Cy3B is an exceptionally bright and photostable fluorophore, making it ideal for sensitive imaging applications. nih.gov The resulting NAPS-Cy3B ligand retains subnanomolar affinity for the dopamine D3 receptor, a D2-like subtype, rendering it highly suitable for characterizing these receptors in living cells. nih.govresearchgate.net

NAPS-Cy3B has been central to the development of a high-throughput, quantitative live-cell microscopy assay. nih.govnih.gov This method combines automated widefield fluorescence and bright-field microscopy with a machine-learning-based software that can precisely quantify fluorescence intensity at the cell membrane. nih.govut.ee This allows for robust measurement of fluorescent ligand binding and for competition experiments to screen novel unlabeled dopaminergic compounds in a more physiologically relevant environment than traditional membrane preparations. nih.gov

The assay has been successfully validated in HEK293 cells expressing the D3 receptor, demonstrating its utility for determining ligand binding affinity and kinetics directly in live cells. nih.govut.eeroyalsocietypublishing.org The development of NAPS-Cy3B and its application in quantitative imaging represents a significant advance, enabling high-content screening and detailed pharmacological studies of dopamine receptors in their native cellular context. nih.govnih.gov

| Probe | Target Receptor | Application | Key Findings |

| NAPS-Cy3B | Dopamine D3 | Quantitative Live-Cell Microscopy | Possesses subnanomolar affinity suitable for characterizing D3 receptors in live HEK293 cells. nih.govresearchgate.net |

| NAPS-Cy3B | Dopamine D3 | High-Throughput Screening | Enables robust quantification of ligand binding at the cell membrane using a machine-learning approach. nih.govnih.gov |

Other Fluorophore Linkages (e.g., Texas Red, NBD, Fluorescein)

Beyond rhodamine, BODIPY, and Cy3B, the NAPS scaffold has been coupled to a variety of other fluorophores to create a toolkit of fluorescent probes with diverse spectral properties. nih.gov These include Texas Red, 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), and fluorescein. researchgate.netjneurosci.orgnih.gov

Texas Red-NAPS : Similar to Rhodamine, Texas Red is a red-emitting fluorophore. NAPS-Texas Red has been successfully used alongside a D1-selective probe to simultaneously localize D1 and D2 receptors in the rat medial prefrontal cortex. jneurosci.orgnih.gov This dual-color imaging revealed that while most cells expressed either D1 or D2 receptors, about 25% of labeled cells in layer VI co-expressed both. nih.gov

NBD-NAPS : The NBD fluorophore has been attached to NAPS, and the resulting conjugate was shown to retain high affinity for the D2 receptor (Ki of 0.66 nM) and high selectivity over the D1 receptor (150-fold). researchgate.net This demonstrates that the NAPS scaffold can be derivatized with smaller fluorophores like NBD without significant loss of its inherent pharmacological properties.

Fluorescein-NAPS : Fluorescein is a widely used green-emitting fluorophore. D2-selective probes have been synthesized by coupling NAPS to fluorescein, expanding the range of available tools for visualizing D2 receptors. researchgate.netnih.gov These probes, along with others, allow for multicolor experiments and provide flexibility in choosing a fluorophore that is compatible with specific imaging instrumentation and experimental designs. researchgate.net

| Probe | Fluorophore | Emission Color | Research Application |

| Texas Red-NAPS | Texas Red | Red | Dual-color localization of D1 and D2 receptors in rat prefrontal cortex. jneurosci.orgnih.gov |

| NBD-NAPS | NBD | Green | D2 receptor binding assays; retains high affinity (Ki = 0.66 nM). researchgate.net |

| Fluorescein-NAPS | Fluorescein | Green | Visualization and localization of D2 receptors. researchgate.netnih.gov |

Development of Photosensitive and Cross-Linking Probes (e.g., [125I]N3-NAPS)

To covalently label and identify the ligand-binding subunit of the D2 receptor, photosensitive and cross-linking probes based on the NAPS structure have been developed. nih.gov A key example is N-(p-azido-m-[125I]iodophenethyl)spiperone ([125I]N3-NAPS). nih.govosti.gov The synthesis of this probe involves converting the primary amine of the aminophenethyl group on NAPS into a photo-reactive arylazide. This group can then be radioiodinated to a very high specific radioactivity. nih.gov

Upon binding to the D2 receptor, the arylazide group can be activated by UV light, causing it to form a highly reactive nitrene intermediate that covalently cross-links to nearby amino acid residues within the receptor's binding pocket. nih.gov The attached radioactive 125I isotope allows for easy detection of the labeled protein.

Using [125I]N3-NAPS in rat striatal membranes, researchers were able to specifically and irreversibly label the D2 receptor. nih.gov When the labeled membrane proteins were separated by gel electrophoresis, the radioactivity was found to be incorporated into a single peptide with a molecular weight of approximately 94,000 daltons (Mr = 94,000). nih.gov The labeling of this peptide was specifically blocked by D2-selective drugs but not by non-dopaminergic antagonists, confirming that this 94 kDa peptide represents the ligand-binding subunit of the D2-dopamine receptor. nih.gov This photoaffinity labeling approach has been a cornerstone in the biochemical characterization of the receptor protein.

| Probe | Functional Groups | Application | Key Finding |

| [125I]N3-NAPS | Arylazide (photosensitive), 125I (radioisotope) | Photoaffinity Labeling | Identified the D2 receptor ligand-binding subunit as a 94 kDa peptide. nih.gov |

Design and Synthesis of Bivalent Ligands Based on NAPS Scaffold

The NAPS scaffold has also been utilized as the pharmacophore unit in the design and synthesis of bivalent ligands aimed at studying G protein-coupled receptor (GPCR) dimers, particularly D2 receptor homodimers. nih.govresearchgate.net Bivalent ligands consist of two pharmacophores connected by a spacer or linker, designed to simultaneously engage the binding sites of two separate receptor protomers within a dimer.

In one notable study, two bivalent ligands, DP-12 and DP-13, were synthesized using NAPS as the pharmacophore. nih.gov These ligands differed in the length of the spacer connecting the two NAPS units. Pharmacological characterization revealed that both bivalent ligands exhibited exceptionally high affinity for the D2 receptor. nih.govresearchgate.net DP-13, which has a 25-atom spacer, showed a binding affinity (KDB1) of 21 pM. nih.govresearchgate.net This represented a 37-fold increase in affinity compared to its monovalent counterpart, a strong indication of "bivalent binding," where the ligand simultaneously occupies the orthosteric sites of both protomers in the D2R homodimer. researchgate.net

Further experiments using a peptide that disrupts the D2R homodimer interface (TAT-TM6) showed a significant decrease in the binding of the bivalent ligand DP-13, while the binding of the monovalent ligand was unaffected. nih.govresearchgate.net This provided compelling evidence that the enhanced affinity of the bivalent ligand is due to its interaction with the D2R homodimer. nih.govresearchgate.net This research demonstrates a sophisticated use of the NAPS scaffold to create chemical tools that can confirm the existence of receptor dimers and probe their specific pharmacology. biorxiv.orguab.cat

| Bivalent Ligand | Spacer Length | Target | Key Finding |

| DP-13 | 25 atoms | D2 Receptor Homodimer | Showed 37-fold higher affinity than its monovalent analog, indicating simultaneous binding to both protomers. researchgate.net |

| DP-12 | 35 atoms | D2 Receptor Homodimer | Exhibited high affinity (KDB1 = 0.07 nM), though lower than the shorter-linker DP-13. nih.govresearchgate.net |

Receptor Binding Kinetics and Pharmacological Characterization of N P Aminophenethyl Spiperone

Affinities and Selectivity for Dopamine (B1211576) Receptor Subtypes

N-(p-Aminophenethyl)spiperone (NAPS), a derivative of the potent D2 antagonist spiperone (B1681076), has been extensively characterized to determine its binding profile at various neurotransmitter receptors. oup.com These studies have been crucial in establishing its utility as a high-affinity and selective tool for investigating the dopamine D2 receptor family.

Research has consistently demonstrated that this compound binds to dopamine D2 receptors with very high affinity. Early characterization using a radioiodinated version of the ligand, [¹²⁵I]NAPS, in bovine anterior pituitary membranes revealed a dissociation constant (Kd) of approximately 20 pM. nih.gov Another study using [¹²⁵I]NAPS in the intermediate lobe of the rat pituitary gland reported a similarly high affinity, with a dissociation constant (Kd) of 34.7 ± 4.8 pM. researchgate.netnih.gov

Further studies using derivatives of NAPS have confirmed this high-affinity profile. When coupled to biotin (B1667282) or the fluorescent group 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), NAPS retained high D2 receptor affinity, with inhibition constant (Ki) values of 0.58 nM and 0.66 nM, respectively, in monkey caudate-putamen membranes. researchgate.netnih.gov These findings underscore the compound's potent interaction with the D2 receptor, making it a valuable research tool. nih.gov The high affinity allows for the specific labeling and identification of the D2 receptor's ligand-binding subunit, which has been identified as a peptide with a molecular weight of 94,000 Daltons. researchgate.net

Table 1: Binding Affinities of this compound (NAPS) and its Derivatives for Dopamine D2 Receptors

| Compound/Derivative | Preparation | Radioligand/Method | Affinity Constant (Kd or Ki) |

|---|---|---|---|

| [¹²⁵I]NAPS | Bovine Anterior Pituitary Membranes | Saturation Binding | ~20 pM (Kd) nih.gov |

| [¹²⁵I]NAPS | Rat Pituitary Gland (Intermediate Lobe) | Saturation Binding | 34.7 ± 4.8 pM (Kd) researchgate.netnih.gov |

| Biotin-NAPS | Monkey Caudate Putamen Membranes | [³H]spiperone Competition | 0.58 nM (Ki) researchgate.netnih.gov |

| NBD-NAPS | Monkey Caudate Putamen Membranes | [³H]spiperone Competition | 0.66 nM (Ki) researchgate.netnih.gov |

| UR-MN212 (NAPS derivative) | HEK293 cells expressing D2L receptor | Radioligand Binding | pKi = 8.24 biorxiv.orgresearchgate.net |

A key pharmacological feature of NAPS is its high selectivity for the D2 receptor subtype over the D1 subtype. researchgate.netnih.gov While it binds potently to D2 receptors, its affinity for D1 receptors is significantly lower. researchgate.netnih.gov This selectivity is a critical attribute for a chemical probe designed to specifically study D2 receptor function without the confounding effects of D1 receptor interaction. acnp.org

Studies directly comparing the binding affinities have quantified this selectivity. In monkey caudate putamen membranes, NAPS derivatives coupled to biotin or NBD displayed D2/D1 selectivity ratios of 190-fold and 150-fold, respectively. researchgate.netnih.gov This high degree of selectivity is consistent with the pharmacological profile of its parent compound, spiperone, which is also a D2-selective antagonist. acnp.org The development of fluorescent derivatives of NAPS has enabled the direct visualization of D1 and D2 receptors in rat brain tissue, further confirming the distinct localization and binding profiles of these receptor subtypes. nih.govpnas.org

Table 2: Selectivity Profile of this compound (NAPS) Derivatives for Dopamine D2 over D1 Receptors

| Compound/Derivative | D2 Affinity (Ki) | D1 Affinity (Ki) | D2/D1 Selectivity Ratio | Tissue Source |

|---|---|---|---|---|

| Biotin-NAPS | 0.58 nM researchgate.netnih.gov | 110 nM | ~190-fold researchgate.netnih.gov | Monkey Caudate Putamen |

| NBD-NAPS | 0.66 nM researchgate.netnih.gov | 100 nM | ~150-fold researchgate.netnih.gov | Monkey Caudate Putamen |

The structural similarity between D2 and D3 receptors often leads to ligands binding to both subtypes. researchgate.net NAPS and its derivatives are no exception and have been shown to interact with D3 receptors with high affinity. This characteristic is important as the D3 receptor is a target for neurological and psychiatric disorders. researchgate.netmdpi.com

A fluorescent derivative, NAPS-Cy3B, was synthesized and demonstrated subnanomolar affinity for D3 receptors, making it a suitable tool for characterizing these receptors in living cells. nih.gov Another study on a NAPS derivative, UR-MN212, reported a pKi of 8.58 for the D3 receptor, which is slightly higher than its affinity for the D2 receptor (pKi = 8.24). biorxiv.orgresearchgate.net This indicates that NAPS-based compounds can be powerful ligands for the D3 receptor, sometimes with even greater affinity than for the D2 receptor. mdpi.com

Table 3: Binding Affinities of NAPS Derivatives for D3 Receptors

| Compound/Derivative | Receptor | Affinity Constant |

|---|---|---|

| NAPS-Cy3B | Dopamine D3 | Subnanomolar (Kd) nih.gov |

| UR-MN212 | Dopamine D3 | pKi = 8.58 biorxiv.orgresearchgate.net |

The parent compound, spiperone, is known to bind with high affinity to both dopamine D2 and serotonin (B10506) 5-HT2A receptors. acnp.orgnih.gov However, chemical modifications at the N-position of the spiperone structure, such as the addition of the p-aminophenethyl group in NAPS, can modulate this binding profile.

N-substituted analogues of spiperone have been shown to have a reduced affinity for 5-HT2 receptors. researchgate.net This alteration enhances the compound's selectivity for D2 receptors relative to 5-HT2 receptors when compared to spiperone. researchgate.net While specific affinity values (Ki) for NAPS at 5-HT2 receptors are not always detailed in initial characterizations, the general finding is that substitution at this position improves the dopamine-versus-serotonin receptor selectivity. researchgate.net For instance, in studies of rat medial prefrontal cortex, the use of mianserin, a 5-HT2 antagonist, was employed alongside fluorescent NAPS to ensure the observed signal was specific to dopamine receptors, acknowledging a potential cross-reactivity. nih.govalljournals.cn

Characterization of D3 Receptor Interactions and Affinity

Receptor Binding Dynamics

Receptor binding is a dynamic process involving the association of a ligand to the receptor and its subsequent dissociation. uah.es The rates of these processes (k-on and k-off) are fundamental to understanding a ligand's mechanism of action and its duration of effect at the receptor. excelleratebio.com

Studies characterizing the binding of NAPS have provided insights into its receptor kinetics. The binding of [¹²⁵I]NAPS to D2 receptors is described as both rapid and reversible. nih.gov Equilibrium is typically reached within 40 to 60 minutes at 25°C. nih.gov The dissociation of the ligand from the receptor has been measured, with one study reporting a dissociation half-life (t₁/₂) of approximately 1 hour at 25°C. nih.gov This corresponds to a dissociation rate constant (k-off) of approximately 0.0116 min⁻¹ (calculated as 0.693/t₁/₂). The kinetics for spiperone itself show a dissociation half-life of 99 minutes (k-off = 0.00699 min⁻¹), indicating that NAPS may dissociate slightly faster than its parent compound under certain conditions. americanlaboratory.comnih.gov These kinetic properties, combined with its high affinity and selectivity, contribute to the utility of NAPS as a specific D2 receptor antagonist in research settings. researchgate.netmerckmillipore.com

Table 4: Receptor Binding Dynamics of this compound (NAPS)

| Ligand | Parameter | Value | Temperature | Preparation |

|---|---|---|---|---|

| [¹²⁵I]NAPS | Time to Equilibrium | 40-60 min nih.gov | 25°C | Bovine Anterior Pituitary Membranes |

| [¹²⁵I]NAPS | Dissociation Half-life (t₁/₂) | ~1 hour nih.gov | 25°C | Bovine Anterior Pituitary Membranes |

Saturation Binding Analysis and Determination of Receptor Site Density

The quantification of receptor density (Bmax) and the dissociation constant (Kd), which represents the affinity of a ligand for a receptor, is achieved through saturation binding analysis. In these experiments, increasing concentrations of a radiolabeled ligand are incubated with a tissue preparation until equilibrium is reached.

For this compound (NAPS), particularly its iodinated form [¹²⁵I]NAPS, saturation binding studies have been crucial in characterizing D2 dopamine receptors. In studies involving the intermediate lobe of the rat pituitary gland, the binding of [¹²⁵I]NAPS was found to be of high affinity and saturable. nih.gov The dissociation constant (Kd) was determined to be approximately 34.7 ± 4.8 pM, with a maximal binding capacity (Bmax) of 21.1 ± 2.5 fmol/mg of protein. nih.gov This indicates a high affinity of NAPS for the D2 receptor and provides a measure of the receptor density in this specific tissue.

Similarly, in bovine anterior pituitary membranes, [¹²⁵I]NAPS identified the same number of receptor sites as other tritiated antagonist ligands, with a Kd value of approximately 20 pM. researchgate.net It is important to note that nonspecific binding, which refers to the binding of the radioligand to non-receptor sites, is accounted for in these analyses to ensure the accurate determination of specific binding to the target receptors. umich.edu

Studies have also explored the impact of certain treatments on receptor density. For instance, chronic treatment with diethylstilbestrol (B1670540) (DES) in rats did not affect the affinity or the maximum binding capacity of [¹²⁵I]NAPS for the D2 receptor in the anterior pituitary gland. nih.gov This suggests that under these conditions, the total number of D2 receptors available for binding remains unchanged. nih.gov

The following table summarizes the receptor binding parameters for [¹²⁵I]NAPS in different tissues:

| Tissue | Dissociation Constant (Kd) (pM) | Receptor Density (Bmax) (fmol/mg protein) |

| Rat Pituitary Gland (Intermediate Lobe) | 34.7 ± 4.8 nih.gov | 21.1 ± 2.5 nih.gov |

| Bovine Anterior Pituitary Membranes | ~20 researchgate.net | Not specified |

Thermodynamic Principles Governing Ligand-Receptor Interactions

The binding of a ligand to a receptor is governed by thermodynamic principles, specifically changes in enthalpy (ΔH) and entropy (ΔS). An enthalpy-driven binding process is characterized by a negative enthalpy change, typically associated with the formation of favorable interactions like hydrogen bonds and van der Waals forces. An entropy-driven process, on the other hand, is characterized by a positive entropy change, often resulting from the release of ordered water molecules from the binding site.

Studies investigating the interaction of various ligands with the D2 dopamine receptor, using [¹²⁵I]NAPS in competitive binding assays, have revealed distinct thermodynamic profiles for agonists and antagonists. nih.gov The binding of several dopamine agonists, including dopamine itself, (-)-apomorphine, and (-)-n-propylnorapomorphine, was found to be enthalpy-driven. nih.gov This is indicated by a significant decrease in their molar potency as the incubation temperature increases, which corresponds to a negative change in entropy. nih.gov

In contrast, the binding of several D2 receptor antagonists, such as fluphenazine (B1673473), (+)-butaclamol, and domperidone (B1670879), was determined to be entropy-driven. nih.gov This is characterized by a positive change in entropy and suggests a binding mechanism that is less sensitive to changes in temperature. nih.gov Interestingly, some molecules exhibit more complex thermodynamic behavior. For example, the antagonist YM-09151-2 displayed enthalpy-driven binding in the absence of sodium chloride, but its binding became entropy-driven in the presence of sodium chloride. nih.gov

The table below illustrates the thermodynamic driving forces for the binding of various ligands to the D2 dopamine receptor:

| Ligand | Ligand Type | Thermodynamic Driving Force |

| Dopamine | Agonist | Enthalpy-driven nih.gov |

| (-)-Apomorphine | Agonist | Enthalpy-driven nih.gov |

| (-)-n-Propylnorapomorphine | Agonist | Enthalpy-driven nih.gov |

| Fluphenazine | Antagonist | Entropy-driven nih.gov |

| (+)-Butaclamol | Antagonist | Entropy-driven nih.gov |

| Domperidone | Antagonist | Entropy-driven nih.gov |

| YM-09151-2 (in NaCl) | Antagonist | Entropy-driven nih.gov |

| YM-09151-2 (no NaCl) | Antagonist | Enthalpy-driven nih.gov |

The incubation temperature can significantly influence the binding affinity and molar potency of ligands. As discussed in the context of thermodynamics, the effect of temperature is linked to whether the binding is primarily driven by enthalpy or entropy.

For enthalpy-driven interactions, an increase in temperature leads to a marked decrease in molar potency. nih.gov This was observed for a series of dopamine D2 receptor agonists in competitive displacement studies with [¹²⁵I]NAPS. nih.gov Conversely, for entropy-driven interactions, the change in molar potency with temperature is less pronounced. nih.gov This was the case for several D2 antagonists. nih.gov

The temperature-dependent nature of ligand binding highlights the importance of controlling this parameter in binding assays to ensure reproducible and comparable results. The differential effect of temperature on agonist versus antagonist binding also provides valuable insights into the distinct molecular mechanisms underlying their interaction with the receptor.

Advanced Receptor Interaction Studies and Cellular Mechanisms

Investigation of Receptor Oligomerization and Heteromerization

The concept that GPCRs can exist and function as dimers or higher-order oligomers has opened new avenues in pharmacology. nih.gov NAPS and its derivatives have been instrumental in studying these receptor complexes, providing insights into their existence and physiological relevance in both engineered cell lines and native tissues. nih.govnih.gov

The formation of D2R homodimers is a key aspect of their function. wikipedia.org NAPS has been adapted to probe these structures directly. Bivalent ligands, created by linking two NAPS pharmacophores with spacers of varying lengths, have been synthesized to target D2R homodimers. researchgate.net These bivalent ligands can simultaneously bind to both protomers of the homodimer, often resulting in significantly enhanced binding affinity compared to their monovalent counterparts. researchgate.net

For instance, studies have utilized NAPS as the pharmacophore unit to design bivalent ligands targeting the D2R homodimer. One such ligand, DP-13, which has a 25-atom spacer, demonstrated a 3.3-fold higher affinity than a similar ligand with a longer, 35-atom spacer. researchgate.net This suggests an optimal distance for bridging the two binding sites within the dimer. Furthermore, fluorescent derivatives of NAPS have been used in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays to successfully detect D2R homodimers, confirming their existence in cellular environments. ulb.ac.be The detection of receptor dimers and higher-order oligomers, and the absence of randomly associated trimers or pentamers, provides strong evidence that these formations are specific and not artifacts of protein aggregation. scholaris.ca

There is significant interest in the heteromerization of D2 receptors with adenosine (B11128) A2A receptors (A2AR), as their antagonistic interaction is crucial in regulating motor control and is implicated in pathologies like Parkinson's disease (PD). frontiersin.orgub.edumdpi.com In the striatum, these receptors are co-expressed in medium spiny neurons, where they form A2AR-D2R heteromeric complexes. nih.govnih.gov

Research using animal models of Parkinson's disease has shown that the formation of these A2AR-D2R oligomers is significantly altered in pathological states. ulb.ac.beresearchgate.net A multi-methodological approach, including immunoelectron microscopy, Proximity Ligation Assay (PLA), and TR-FRET, has been employed to demonstrate a significant reduction in A2AR-D2R oligomer content in the striatum of 6-hydroxydopamine (6-OHDA)-lesioned rats, a widely used PD model. ulb.ac.beresearchgate.net This disruption of the receptor-receptor interaction is considered a potential hallmark of parkinsonism. ulb.ac.be A recent study using the MolBoolean technique quantified this interaction, finding that in a non-lesioned monkey model, 92% of D2Rs in indirect pathway neurons were in heteromers with A2ARs, a figure that rose to 99% in a dyskinetic model. ub.edu This tight coupling suggests that the D2R in these specific neurons is predominantly under the control of the A2AR. ub.edu

| Technique | Model System | Key Finding | Reference |

|---|---|---|---|

| Immunoelectron Microscopy, PLA, TR-FRET | 6-OHDA-lesioned rat striatum | Significant reduction of D2R-A2AR oligomer content in the lesioned hemisphere. | ulb.ac.beresearchgate.net |

| Proximity Ligation Assay (PLA) | Mouse and monkey striatum | Demonstrated the feasibility of detecting D2R-A2AR oligomerization in native tissue. | ulb.ac.be |

| MolBoolean | Rat and monkey PD models | The number of interacting A2AR-D2R receptors increased in lesioned animals compared to controls. | ub.edu |

Time-resolved Förster Resonance Energy Transfer (TR-FRET) is a powerful biophysical technique used to study molecular proximity. nih.govwikipedia.org It overcomes limitations of standard FRET, such as background fluorescence, by using long-lifetime lanthanide donors. nih.govceltarys.com NAPS has been successfully derivatized to create fluorescent ligands for use in TR-FRET assays to study GPCR oligomerization. portlandpress.com

In these assays, NAPS is labeled with a lanthanide cryptate, such as Lumi4-Tb or Europium, to serve as the energy donor. nih.govulb.ac.be To study D2R-A2AR heteromers, a fluorescently labeled A2AR antagonist (e.g., SCH-red) is used as the acceptor. ulb.ac.be Energy transfer occurs only when the donor-labeled NAPS and the acceptor-labeled ligand are in close proximity, as when bound to a receptor heteromer. nih.govulb.ac.be This strategy has been successfully used to provide undeniable proof of D2R-A2AR oligomerization in native rat striatum membranes, even with low receptor expression levels. researchgate.net Similarly, by using NAPS derivatives labeled with either a donor (NAPS-Lumi4-Tb) or an acceptor (NAPS-d1), researchers have demonstrated the existence of D2R homodimers. nih.gov

| NAPS Derivative | Fluorophore | Role in TR-FRET | Receptor Complex Studied | Reference |

|---|---|---|---|---|

| NAPS-Lumi4-Tb | Lumi4-Terbium | Donor | D2R Homodimer, D2R-A2AR Heteromer | nih.govulb.ac.be |

| NAPS(d1) | d1 | Acceptor | D2R Homodimer | nih.gov |

| BODIPY-NAPS | Boron-dipyrromethene | Fluorescent Ligand | D2R Binding | nih.govplos.org |

The Proximity Ligation Assay (PLA) is an antibody-based technique that allows for the in situ visualization of protein-protein interactions with high specificity and sensitivity. nih.govresearchgate.net It has been instrumental in confirming the existence and localization of GPCR oligomers, such as the A2AR-D2R heteromer, in their native environment. nih.govki.se

In a PLA experiment to detect A2AR-D2R heteromers, two primary antibodies from different species are used to recognize each receptor. researchgate.net These are then detected by secondary antibodies, each conjugated to a unique DNA oligonucleotide. nih.govresearchgate.net If the receptors are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template. uib.nofrontiersin.org This template is then amplified via rolling circle amplification, and the product is visualized as a distinct fluorescent spot, or punctum, using fluorescently labeled probes. researchgate.netuib.no Each punctum represents a receptor complex. nih.gov

Studies have successfully used PLA to show A2AR-D2R proximity in rat striatal sections. ulb.ac.beresearchgate.net Quantification of the PLA signal confirmed a significant decrease in A2AR-D2R complexes in the 6-OHDA-lesioned hemisphere of a rat PD model compared to the non-lesioned side. ulb.ac.beresearchgate.net These results from PLA corroborate findings from TR-FRET and immunoelectron microscopy, providing compelling evidence for the disruption of A2AR-D2R heteromers in parkinsonian states. ulb.ac.beresearchgate.net

Application of NAPS Derivatives in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays

Molecular Mechanisms of Action in Dopaminergic Systems

N-(p-Aminophenethyl)spiperone is characterized as a high-affinity and selective antagonist for the D2 subtype of the dopamine (B1211576) receptor. tandfonline.comrti.org Its utility as a research tool is founded on this specificity, which allows for the targeted investigation of D2R-mediated pathways. tandfonline.comresearchgate.net

The affinity and selectivity of NAPS and its derivatives have been extensively characterized through radioligand binding assays. Early studies established that radioiodinated NAPS binds to bovine anterior pituitary membranes with a very high affinity (dissociation constant, KD ≈ 20 pM) and displays a pharmacological profile typical of D2-dopaminergic specificity. researchgate.net Photoaffinity labeling studies using an arylazide derivative of NAPS ([125I]N3-NAPS) further confirmed its D2 specificity. Covalent labeling of a peptide with a molecular weight of 94,000 Da, representing the D2R ligand-binding subunit, was specifically blocked by D2-dopaminergic antagonists like (+)-butaclamol, but not by non-dopaminergic antagonists. nih.gov

Derivatization of NAPS for use in various assays generally preserves its high affinity and selectivity. For example, coupling NAPS to biotin (B1667282) or the fluorophore 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD) resulted in compounds that retained high D2 receptor affinity and selectivity over D1 receptors. researchgate.net

| Compound | Receptor | Binding Affinity (Ki, nM) | D2/D1 Selectivity (fold) | Reference |

|---|---|---|---|---|

| Biotin-NAPS | D2 | 0.58 | 190 | researchgate.net |

| NBD-NAPS | D2 | 0.66 | 150 | researchgate.net |

| N3-NAPS | D2 | ~1.6 (KD) | Not specified | nih.gov |

| NAPS(Lumi4-Tb) | D2 | ~5.0 | Not specified | nih.govfrontiersin.org |

Role in Modulating Neurotransmitter Systems

This compound (NAPS) primarily modulates the dopaminergic neurotransmitter system through its action as a potent and selective antagonist for the D2 subtype of dopamine receptors. researchgate.nettandfonline.com Its high affinity for these receptors allows it to be a valuable tool in neurochemical research to identify and characterize D2 receptors in various tissues, including the pituitary gland and brain regions like the nucleus accumbens. nih.govnih.gov

Research has demonstrated that NAPS binds to D2 receptors with high affinity and saturability. nih.gov Studies using its radioiodinated form, [¹²⁵I]NAPS, determined a dissociation constant (Kᵈ) of approximately 20-35 pM in bovine and rat tissues, indicating a very strong binding interaction. researchgate.netnih.gov Furthermore, derivatives of NAPS have been shown to retain high affinity for the D2 receptor, highlighting the robustness of the spiperone (B1681076) scaffold for D2 targeting. researchgate.net This potent antagonism effectively blocks the binding of the endogenous neurotransmitter dopamine, thereby inhibiting D2 receptor-mediated signaling. patsnap.com

NAPS also exhibits significant selectivity for D2 receptors over D1 receptors. researchgate.net For instance, NAPS derivatives coupled to biotin or the fluorophore 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD) retained high D2 receptor affinity while demonstrating D2/D1 selectivity ratios of 190- and 150-fold, respectively. researchgate.net This selectivity is crucial for dissecting the specific roles of D2 receptor pathways in the central nervous system. The compound has been instrumental in visualizing the distinct distribution of D2 and D3 receptors in motor and limbic structures of the brain. nih.gov

| Ligand | Receptor | Affinity Constant | Tissue/System | Selectivity | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]NAPS | Dopamine D2 | Kᵈ: 34.7 ± 4.8 pM | Rat Pituitary Gland | High | nih.gov |

| [¹²⁵I]NAPS | Dopamine D2 | Kᵈ: ~20 pM | Bovine Anterior Pituitary | High | researchgate.net |

| Biotin-NAPS | Dopamine D2 | Kᵢ: 0.58 nM | - | 190-fold over D1 | researchgate.net |

| NBD-NAPS | Dopamine D2 | Kᵢ: 0.66 nM | - | 150-fold over D1 | researchgate.net |

| DP-13 (Bivalent NAPS ligand) | Dopamine D2 Homodimer | KDB1: 0.021 nM | - | High | nih.gov |

Influence on Intracellular Signaling Pathways (e.g., G protein coupling, β-arrestin recruitment)

The interaction of this compound with D2 receptors directly influences downstream intracellular signaling cascades, primarily those mediated by G proteins and β-arrestins.

G Protein Coupling

Dopamine D2 receptors are canonical G protein-coupled receptors (GPCRs) that signal predominantly through the Gαi/o family of G proteins. nih.govguidetopharmacology.org Activation of D2 receptors by an agonist like dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). patsnap.com As a receptor antagonist, NAPS binds to the D2 receptor but does not elicit this response. Instead, it competitively blocks dopamine from binding and activating the receptor, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase. patsnap.comoup.com

Thermodynamic studies reveal that the binding of antagonists to the D2 receptor, unlike agonists, is typically an entropy-driven process, suggesting a different mode of interaction with the receptor protein that does not induce the conformational change necessary for G protein activation. nih.gov Purified D2 receptors that have been reconstituted retain their ability to couple to G proteins, and ligands like NAPS are used to probe these functional receptor populations. oup.com

β-Arrestin Recruitment

Beyond G protein-mediated signaling, GPCR activity is also regulated by β-arrestins, which mediate receptor desensitization, internalization, and can initiate separate, G protein-independent signaling cascades. nih.gov The ability of a ligand to activate G protein pathways versus β-arrestin recruitment is known as functional selectivity or biased agonism. nih.gov

While direct studies on NAPS and β-arrestin bias are limited, research on bivalent ligands derived from NAPS provides insight into this mechanism. A bivalent ligand created from NAPS was found to minimally stimulate β-arrestin recruitment, suggesting that targeting D2 receptor dimers with this pharmacophore may not strongly engage this pathway. nih.govugent.be Specifically, a series of bivalent ligands targeting the human melanocortin-4 receptor (hMC4R) homodimer, which employed a similar design strategy, only partially activated the β-arrestin 2 recruitment pathway at high concentrations. nih.gov These findings highlight that the NAPS chemical scaffold can be modified to create ligands with specific signaling properties, potentially separating G protein-dependent effects from those mediated by β-arrestin. ugent.be

Applications of N P Aminophenethyl Spiperone in Neurobiological Research

High-Resolution Receptor Visualization and Cellular Localization

NAPS has been instrumental in the high-resolution visualization and cellular localization of dopamine (B1211576) receptors. By coupling NAPS to fluorescent molecules, researchers can directly observe the location of these receptors in various brain regions and on specific neuronal populations. researchgate.netnih.govnih.gov

Mapping Dopamine D1 and D2 Receptor Distribution in Brain Regions (e.g., Striatum, Nucleus Accumbens, Medial Prefrontal Cortex)

Fluorescently labeled NAPS has been crucial in mapping the distribution of dopamine D2 receptors in key brain areas involved in motor control, reward, and cognition. nih.govnih.gov Studies have used NAPS derivatives, such as rhodamine-NAPS, to label D2-like receptors on living neurons in cultures from the striatum and nucleus accumbens. nih.gov This allows for a detailed examination of receptor localization on the cell body and dendrites.

In the rat medial prefrontal cortex (mPFC), NAPS coupled with fluorophores like Texas red has been used to label D2 receptor binding sites. nih.govresearchgate.net These studies revealed that cells with D2-like receptor binding are present in layers II-VI of the cortex, with the highest density in layers V and VI. nih.govresearchgate.net This specific localization provides insights into the cortical circuits modulated by dopamine.

Similarly, in the forebrain regions of the basal ganglia and mesocorticolimbic system, a NAPS fluoroprobe was used to determine the distribution of D2 and D3 dopamine receptor subtypes. nih.gov Functional D2 receptors were prominently detected in the medial shell of the nucleus accumbens and the frontal cortex, areas associated with cognitive and affective functions. nih.gov

Table 1: Distribution of Dopamine D2 Receptors in a Rat Brain as Determined by NAPS-based Probes

| Brain Region | Receptor Subtype | Primary Location | Reference |

|---|---|---|---|

| Medial Prefrontal Cortex | D2 | Layers II-VI (highest in V and VI) | nih.govresearchgate.net |

| Nucleus Accumbens | D2 | Medial Shell | nih.gov |

| Striatum | D2 | Postsynaptic on medium spiny neurons | nih.gov |

| Frontal Cortex | D2 | Laminated pattern | nih.gov |

Co-localization Studies of Dopamine Receptor Subtypes on Neuronal Populations

A significant application of NAPS-based fluoroprobes is in studying the co-localization of different dopamine receptor subtypes on the same neurons. By using NAPS derivatives in conjunction with fluorescently labeled D1 receptor antagonists, researchers have visualized D1-like and D2-like receptors on living medium-spiny GABAergic neurons from the striatum and nucleus accumbens. nih.gov

These studies have shown that while D1 and D2 receptors are often found on separate neurons, a notable percentage of neurons co-express both receptor subtypes. Specifically, D1 and D2-like receptors were found to be co-localized on approximately 22% of striatal cells and 38% of cells in the nucleus accumbens. nih.gov This co-localization is not just on the cell body but also extends to presynaptic varicosities, with 21% of striatal and 27% of nucleus accumbens varicosities showing co-localization. nih.gov

The finding of D1 and D2 receptors on the same presynaptic terminals suggests a direct mechanism for interaction between these two receptor systems in modulating the release of neurotransmitters. nih.gov

Identification of D2 Receptors in Specific Tissues (e.g., Rat Pituitary Gland)

NAPS, particularly in its radioiodinated form ([¹²⁵I]NAPS), has been a powerful tool for identifying and characterizing D2 dopamine receptors in specific tissues outside the brain, such as the rat pituitary gland. researchgate.netnih.gov The high affinity and specificity of [¹²⁵I]NAPS allow for precise quantification of D2 receptors in this tissue. researchgate.netnih.gov

Binding studies using [¹²⁵I]NAPS in the intermediate lobe of the rat pituitary gland have demonstrated high-affinity and saturable binding, which are characteristic of receptor-ligand interactions. researchgate.netnih.gov These studies have also been used to investigate the effects of agonist exposure on D2 receptor sensitivity, showing that prolonged exposure to a dopamine agonist can decrease the affinity of the receptor for [¹²⁵I]NAPS. nih.govjst.go.jp Furthermore, research has utilized [¹²⁵I]NAPS to examine how chronic estrogen treatment affects D2 receptors in the anterior pituitary gland, finding that it can lead to a functional uncoupling of the receptor. oup.com

Visualization in Living Neurons and Tissue Slices

A key advantage of using fluorescent derivatives of NAPS, such as rhodamine-NAPS, is the ability to visualize D2 receptors in living neurons and acute tissue slices. researchgate.net This provides a dynamic view of receptor localization and trafficking that is not possible with methods requiring fixed tissues.

Studies have successfully used rhodamine-NAPS to label the plasma membranes of living ventral tegmental area and nucleus accumbens neurons in culture. researchgate.net This technique allows for the real-time observation of receptor distribution on the cell surface.

In addition to cultured neurons, NAPS-based fluoroprobes have been applied to frozen sections of brain tissue to map receptor distribution with high resolution. nih.govresearchgate.net For instance, in the rat medial prefrontal cortex, fluorescently coupled NAPS co-localized almost exclusively with neuron-specific enolase, confirming its binding to neuronal cell bodies. nih.govresearchgate.net

Preclinical Investigations in Neurological Models

Beyond its use in fundamental receptor mapping, N-(p-Aminophenethyl)spiperone has applications in preclinical models of neurological disorders, most notably Parkinson's disease.

Studies in Experimental Parkinsonism Models (e.g., 6-OHDA-lesioned rats)

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used experimental model of Parkinson's disease, as it replicates the dopamine depletion seen in the human condition. aging-us.comfrontiersin.orgaginganddisease.org In this model, NAPS has been used to study the changes in D2 receptor interactions that occur following dopamine neuron degeneration.

One study used a derivative of NAPS in combination with a fluorescent adenosine (B11128) A2A receptor antagonist to investigate the interaction between D2 and A2A receptors in the striatum of 6-OHDA-lesioned rats. biologists.com The results indicated a significant reduction in the proximity and co-localization of D2 and A2A receptors in the lesioned hemisphere compared to the non-lesioned side and to normal rats. biologists.com This suggests that the impairment of D2R-A2AR oligomer formation may be a feature of parkinsonism. biologists.com

Table 2: Findings in 6-OHDA-Lesioned Rat Models Using NAPS-Related Techniques

| Finding | Technique | Implication | Reference |

|---|---|---|---|

| Reduced D2R-A2AR oligomer formation in the lesioned striatum. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with NAPS-Lumi4-Tb. | Impaired interplay between D2 and A2A receptors may be a hallmark of Parkinson's disease. | biologists.com |

| Increased distance between D2R and A2AR immunoparticles in the lesioned hemisphere. | Immunogold electron microscopy. | Altered distribution of D2R-A2AR oligomers under pathological conditions. | biologists.com |

These studies highlight the utility of NAPS as a tool to probe the molecular changes that occur in the brain in models of neurological disease, providing valuable insights into potential therapeutic targets.

Contributions to Understanding Neurodegenerative Disorders

The study of dopamine receptors is paramount in understanding the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. nih.govcas.org NAPS has been instrumental in this area.

In the context of Alzheimer's disease, research has indicated a significant reduction in spiperone (B1681076) binding in the nucleus basalis of Meynert, suggesting a loss of both dopaminergic and serotonergic synapses in this brain region. nih.gov While this study used spiperone, the foundational understanding of dopamine receptor alterations in neurodegenerative diseases provides a strong rationale for the use of more specific probes like NAPS.

For Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, NAPS-derived tools are critical. nih.gov For example, fluorescent derivatives of NAPS have been used to label D2 receptors on living neurons, enabling the study of receptor distribution and dynamics in cell culture models relevant to Parkinson's disease. researchgate.net Furthermore, positron emission tomography (PET) imaging, a key modality in neurodegenerative disease research, can utilize radiolabeled NAPS to visualize and quantify dopamine receptor density in the brain of living subjects. iba-radiopharmasolutions.comnih.gov This can aid in understanding disease progression and the effects of therapeutic interventions.

The table below summarizes the binding affinities of NAPS and related compounds, highlighting its suitability for these research applications.

| Compound | Receptor Target | Binding Affinity (Ki) | Application |

| This compound (NAPS) | D2 Dopamine Receptor | 0.58 nM (Biotin-NAPS), 0.66 nM (NBD-NAPS) researchgate.net | High-affinity antagonist for D2 receptor studies. researchgate.net |

| Spiperone | D2 Dopamine Receptor | 0.06 nM abcam.com | Parent compound for NAPS. scbt.com |

| [³H]methylspiperone | D2-like Dopamine Receptors | Not specified | Radioligand used in competition binding assays. rsc.org |

Role in Receptor Topography and Structure-Activity Relationship Studies

The precise understanding of how ligands bind to their receptors and the resulting conformational changes are fundamental to drug design and understanding receptor function. NAPS has proven to be an invaluable tool in these investigations.

Probing Antagonist Binding Regions

NAPS has been instrumental in elucidating the binding pockets of dopamine receptors. By creating fluorescently labeled versions of NAPS, researchers can directly visualize the location of D2 and D3 receptors at a cellular level. nih.govnih.gov These studies have revealed that D2 and D3 receptors have distinct expression patterns in various brain regions, providing insights into their differential roles in motor and limbic functions. nih.gov

Furthermore, the structure of NAPS itself provides clues about the antagonist binding site. The core spiperone structure is known to interact with key residues within the transmembrane domains of the D2 receptor. rsc.orgrsc.org The phenethyl group of NAPS can be modified to attach various probes, and the retention of high affinity indicates that this part of the molecule extends into a region that can accommodate such modifications without disrupting the primary binding interactions. researchgate.net This has been exploited to create heterobivalent ligands, where NAPS is linked to a ligand for another receptor, such as the adenosine A2A receptor, to study receptor heteromers. nih.gov

Insights into Receptor Conformation

The binding of a ligand to a G-protein coupled receptor (GPCR) like the dopamine D2 receptor induces conformational changes that are crucial for initiating intracellular signaling cascades. plos.org NAPS, as a potent antagonist, stabilizes the receptor in an inactive or a specific non-signaling conformation.

Studies using fluorescent NAPS derivatives have allowed for the real-time observation of ligand binding to living cells. researchgate.net This enables the investigation of the kinetics of binding and the influence of the cellular environment on receptor conformation. For instance, the binding of some ligands to the D2 receptor is sensitive to the presence of sodium ions, which can allosterically modulate receptor conformation and ligand affinity. rsc.orgrsc.org Interestingly, the binding of spiperone, and by extension NAPS, is largely insensitive to sodium, suggesting it stabilizes a conformation that is not significantly influenced by this allosteric modulator. rsc.orgrsc.org This property makes NAPS a stable probe for studying the receptor's structure.

Computational modeling and molecular dynamics simulations, often guided by experimental data from ligands like NAPS, have provided detailed atomic-level insights into the conformational states of the D2 receptor. biorxiv.org These studies help to understand how different ligands, including antagonists like NAPS, stabilize distinct receptor conformations, which is fundamental for the rational design of drugs with specific signaling outcomes.

Methodological Innovations and Experimental Techniques Utilizing Naps

In Vitro Receptor Binding Assays with NAPS Derivatives

In vitro receptor binding assays are fundamental techniques for characterizing the interactions between ligands and their receptors. NAPS and its derivatives have been instrumental in these assays, allowing for detailed investigation of dopamine (B1211576) receptor pharmacology.

Radioligand Binding Studies for Receptor Characterization

Radioligand binding assays are a cornerstone of receptor pharmacology, enabling the quantification of receptor density and affinity. In these assays, a radioactive isotope is incorporated into a ligand, which then allows for the detection and measurement of its binding to a receptor.

A novel iodinated ligand, [¹²⁵I]-N-(p-aminophenethyl)spiroperidol ([¹²⁵I]NAPS), has been utilized to identify D2 dopamine receptors in the intermediate lobe of the rat pituitary gland. nih.gov The binding of [¹²⁵I]NAPS was found to be of high affinity and saturable, with a dissociation constant (Kd) of 34.7 ± 4.8 pM and a maximal binding (Bmax) of 21.1 ± 2.5 fmol/mg of protein. nih.gov This high affinity makes it a valuable tool for receptor characterization.

Furthermore, a radioiodinated bromoacetyl derivative of NAPS has been shown to specifically alkylate purified D2 dopamine receptors. oup.com Photoaffinity labeling with derivatives like [¹²⁵I]N-(p-Azidophenethyl)spiperone ([¹²⁵I]N₃-NAPS) has also been employed to identify the D2 receptor protein in membrane preparations. oup.com

Table 1: Radioligand Binding Data for NAPS Derivatives

| Radioligand | Receptor | Tissue/Cell Line | Kd (pM) | Bmax (fmol/mg protein) |

| [¹²⁵I]NAPS | D2 Dopamine | Rat Pituitary Gland | 34.7 ± 4.8 | 21.1 ± 2.5 |

Competition Binding Experiments with Unlabeled Ligands

Competition binding assays are a powerful extension of radioligand binding studies. In these experiments, an unlabeled ligand is introduced to compete with a radiolabeled ligand for binding to the receptor. This allows for the determination of the affinity of the unlabeled ligand.

The ability of various dopaminergic agonists and antagonists to compete with [¹²⁵I]NAPS has been investigated, revealing marked differences in their binding properties at different temperatures. nih.gov For instance, the binding of agonists like dopamine and (-)-apomorphine was found to be enthalpy-driven, while the binding of antagonists such as fluphenazine (B1673473) and (+)-butaclamol was entropy-driven. nih.gov

Fluorescently labeled NAPS derivatives, such as NAPS-Cy3B, have also been used in competition experiments. nih.govresearchgate.net In these assays, the displacement of the fluorescent ligand by an unlabeled compound is measured, providing a non-radioactive method for screening novel dopaminergic ligands. nih.gov For example, the inhibition of NAPS-Cy3B binding to dopamine D3 receptors by (+)-butaclamol has been demonstrated in live HEK293-D3R cells. researchgate.net

Table 2: Competition Binding Experiment Example

| Fluorescent Ligand | Receptor | Cell Line | Competing Ligand | Observation |

| NAPS-Cy3B | Dopamine D3 | HEK293-D3R | (+)-Butaclamol | Inhibition of NAPS-Cy3B binding |

Advanced Microscopy Techniques

The development of fluorescent derivatives of NAPS has opened the door to a range of advanced microscopy techniques, enabling the visualization and quantification of ligand-receptor interactions in real-time and at high resolution.

Live-Cell Microscopy for Quantifying Ligand Binding to Dopamine D3 Receptors

Live-cell microscopy allows for the study of dynamic cellular processes in their native environment. A fluorescent ligand, NAPS-Cy3B, synthesized by conjugating NAPS with the fluorophore Cy3B, has been instrumental in developing quantitative live-cell microscopy assays for dopamine D3 receptors. nih.gov This ligand exhibits subnanomolar affinity, making it suitable for characterizing D3 receptors in live HEK293 cells. nih.gov

This technique, often combined with automated widefield fluorescence microscopy and specialized software for membrane fluorescence intensity quantification, enables the high-throughput detection and quantification of ligand binding. nih.gov The assay is not only suitable for characterizing the binding of the fluorescent ligand itself but also for screening novel unlabeled dopaminergic ligands through competition experiments. nih.gov

Confocal Microscopy for High-Resolution Receptor Analysis

Confocal microscopy offers improved spatial resolution compared to conventional widefield microscopy by rejecting out-of-focus light, providing a clearer, three-dimensional view of intracellular structures. nih.govnumberanalytics.com This technique has been employed for the high-resolution analysis of receptor distribution and ligand binding.

Fluorescent derivatives of NAPS, such as rhodamine-NAPS, have been used to label dopamine receptors in neurons for visualization with confocal microscopy. researchgate.net This allows for the stereospecific labeling of plasma membranes of specific neuronal populations, providing insights into the cellular localization of these receptors. researchgate.net The high resolution afforded by confocal microscopy enables detailed analysis of receptor clustering and trafficking. nih.govresearchgate.net

Fluorescence Anisotropy-Based Assays for Ligand Binding

Fluorescence anisotropy (FA) is a powerful technique for studying ligand-receptor binding in real-time. springernature.comnih.gov This method measures the change in the rotational freedom of a fluorescently labeled ligand upon binding to its receptor. springernature.comedinst.com When a small fluorescent ligand binds to a much larger receptor protein, its rotation slows down, leading to an increase in fluorescence anisotropy.

While direct FA studies specifically utilizing NAPS derivatives are not extensively detailed in the provided context, the principles of this technique are highly applicable. Fluorescently labeled NAPS could be used as a probe in FA assays to determine binding kinetics and affinities for dopamine receptors. nih.gov This approach has been successfully applied to other G protein-coupled receptors (GPCRs) and offers a homogeneous, real-time alternative to traditional radioligand assays. springernature.comnih.gov The development of such assays with NAPS derivatives would further enhance the toolkit for studying dopamine receptor pharmacology. nih.gov

Cellular and Subcellular Localization Methods

The chemical compound N-(p-aminophenethyl)spiperone (NAPS) has been instrumental in advancing the methodological techniques for visualizing and understanding the localization of dopamine receptors within cellular and subcellular compartments. Its ability to be conjugated with various fluorescent probes has made it a valuable tool in sophisticated microscopy and cell-based assays.

Immunocytochemistry in Conjunction with Fluorescent Ligands

NAPS, a high-affinity D2 receptor antagonist, can be chemically coupled to a variety of fluorescent dyes, creating what are known as fluoroprobes. nih.gov These fluorescently-labeled NAPS derivatives serve as powerful tools in immunocytochemistry to visualize the distribution of D2-like dopamine receptors on living neurons and in neural tissues. nih.govnih.gov

One of the most common fluorophores used in conjunction with NAPS is rhodamine. nih.govnih.gov Rhodamine-NAPS has been successfully used to label D2-like receptors on cultured neurons from the nucleus accumbens. nih.gov This technique allows for the direct visualization of receptor distribution on the cell surface, including dendrites. nih.gov The specificity of this labeling is confirmed through competition assays. For instance, the binding of rhodamine-NAPS is blocked by the active enantiomer (+)-butaclamol, but not by its inactive counterpart, (-)-butaclamol, demonstrating stereospecificity. nih.gov

Beyond rhodamine, NAPS has been conjugated with a wide array of other fluorescent moieties, including Bodipy, Cascade blue, coumarin, fluorescein, and Texas red. nih.gov This variety of fluorophores provides researchers with flexibility in experimental design, allowing for multicolor imaging and the simultaneous visualization of different receptor subtypes or cellular components. For example, by sequentially labeling with rhodamine-Sch-23390 (a D1 antagonist) and then rhodamine-NAPS, researchers have been able to demonstrate that a significant percentage of medium-sized neurons in the nucleus accumbens express both D1 and D2-like receptors. nih.gov This co-localization provides a direct cellular basis for potential D1-D2 receptor interactions. nih.gov

The utility of these fluorescent NAPS derivatives extends to the anatomical study of receptor distribution in frozen tissue sections. nih.gov Studies in the rat striatum using these fluoroprobes have confirmed previous findings from in vitro receptor autoradiography, showing a more robust D1 receptor binding compared to D2 receptors in the caudate nucleus. nih.gov

Studies of Intracellular Uptake and Trafficking

Fluorescently-labeled NAPS is not only useful for visualizing cell surface receptors but also for studying their intracellular dynamics, including uptake and trafficking. When applied to living neurons, fluorescent NAPS derivatives can be observed at intracellular sites in a punctate pattern, which is consistent with the localization of receptors within intracellular vesicles. alljournals.cn This observation is crucial for understanding the processes of receptor endocytosis and recycling, which are key mechanisms for regulating receptor signaling and sensitivity.

The trafficking of dopamine receptors is a critical determinant of synaptic strength and is implicated in conditions such as addiction. researchgate.netjneurosci.org For example, the regulation of AMPA receptor trafficking by dopamine D1 receptors is a potential mechanism through which drugs like cocaine alter synaptic plasticity. researchgate.netjneurosci.org While direct studies focusing solely on NAPS and its role in the entire trafficking pathway are specific, the ability to visualize D2 receptors with fluorescent NAPS provides a tool to investigate how their trafficking might be influenced by various stimuli or in disease states. nih.govresearchgate.net

The development of fluorescent ligands like those derived from NAPS is part of a broader effort to create tools for studying G protein-coupled receptor (GPCR) biology in living cells. fau.denih.gov These tools are essential for investigating not just receptor localization, but also dynamic processes like receptor desensitization, internalization, and interactions with other proteins, such as β-arrestins. mdpi.com

Table 1: Applications of Fluorescently-Labeled NAPS in Cellular Localization

| Technique | Fluorescent Probe | Target | Key Finding | Reference |

| Immunocytochemistry | Rhodamine-NAPS | D2-like receptors on living nucleus accumbens neurons | Visualization of D2 receptors on cell bodies and dendrites; co-localization with D1 receptors. | nih.gov |

| Tissue Staining | NAPS conjugated with Bodipy, Cascade blue, coumarin, fluorescein, rhodamine, or Texas red | D1 and D2 receptors in rat striatum | Confirmed regional distribution patterns of dopamine receptor subtypes. | nih.gov |

| Live Cell Imaging | Rhodamine-NAPS | Intracellular sites in neurons | Observation of punctate intracellular patterns consistent with receptor localization in vesicles. | alljournals.cn |

Development of Novel Assay Systems (e.g., Polymersome-Based Dopamine D2 Receptor Assays)

The unique properties of NAPS have also contributed to the development of innovative assay systems for studying GPCRs, moving beyond traditional cell-based methods. A notable example is the creation of polymersome-based assays for the dopamine D2 receptor. fivephoton.com

Polymersomes are robust, synthetic vesicles formed from amphiphilic block copolymers, which can mimic the bilayer structure of a cell membrane. fivephoton.com A key innovation has been the direct insertion of in vitro-synthesized dopamine D2 receptors into the membranes of these polymersomes, creating "proteopolymersomes". fivephoton.com This cell-free approach avoids the metabolic strain and potential toxicity associated with overexpressing GPCRs in host cells. fivephoton.com